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12,12-Dimethyl-tridecanoic acid - 63237-52-5

12,12-Dimethyl-tridecanoic acid

Catalog Number: EVT-14631914
CAS Number: 63237-52-5
Molecular Formula: C15H30O2
Molecular Weight: 242.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13:0(12Me,12Me) is a long-chain fatty acid.
Overview

12,12-Dimethyl-tridecanoic acid is a branched-chain fatty acid characterized by a unique molecular structure that includes two methyl groups at the 12th carbon of a tridecanoic acid backbone. This compound is of interest in various scientific fields due to its potential applications in biochemistry and materials science.

Source

12,12-Dimethyl-tridecanoic acid can be derived from natural sources, particularly from the enzymatic modification of fatty acids found in vegetable oils. The synthesis of such compounds often involves the use of specific enzymes or chemical reactions that introduce branched alkyl groups into fatty acid chains .

Classification

This compound falls under the category of fatty acids, specifically branched-chain fatty acids, which are known for their distinct properties and functionalities compared to their linear counterparts. These fatty acids are often classified based on their carbon chain length and branching position.

Synthesis Analysis

Methods

The synthesis of 12,12-Dimethyl-tridecanoic acid can be achieved through several methods, including:

  • Enzymatic synthesis: Utilizing specific lipases or transaminases that can catalyze the addition of methyl groups to fatty acids.
  • Chemical synthesis: Employing reactions such as hydro-alkylation or alkylation with alkyl chloroformates under controlled conditions to introduce branched alkyl groups .

Technical Details

A notable method involves the hydro-alkylation of unsaturated fatty acids with isopropyl chloroformate in the presence of aluminum-based catalysts, yielding branched fatty acids with high selectivity . The reaction conditions typically require careful control of temperature and reactant ratios to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of 12,12-Dimethyl-tridecanoic acid features a tridecane backbone (13 carbon atoms) with two methyl groups attached at the 12th carbon position. This branching significantly alters its physical and chemical properties compared to linear fatty acids.

Data

  • Molecular formula: C15H30O2
  • Molecular weight: 242.4 g/mol
  • Structural representation: The compound can be represented as CH₃(CH₂)₈C(CH₃)₂COOH, highlighting the branched structure.
Chemical Reactions Analysis

Reactions

12,12-Dimethyl-tridecanoic acid can undergo various chemical reactions typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting the carboxylic acid group into primary alcohols.
  • Oxidation: Under certain conditions, it may oxidize to form ketones or aldehydes .

Technical Details

The esterification process often requires an acid catalyst and can be performed under reflux conditions to enhance reaction rates. The choice of alcohol influences the properties of the resulting ester, which can be tailored for specific applications.

Mechanism of Action

Process

Data

Research indicates that branched-chain fatty acids may activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating lipid metabolism and inflammation . This activation could lead to enhanced metabolic efficiency and reduced adiposity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Melting point: Approximately 14 °C.
  • Boiling point: Varies depending on purity but generally around 250 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic nature.
  • Reactivity: Exhibits typical carboxylic acid reactivity; susceptible to oxidation and reduction reactions .
Applications

Scientific Uses

12,12-Dimethyl-tridecanoic acid has several applications in scientific research and industry:

  • Biochemical Research: Used as a model compound for studying lipid metabolism and enzyme activity.
  • Materials Science: Potentially utilized in the synthesis of biodegradable polymers and surfactants due to its unique structural properties.
  • Pharmaceuticals: Investigated for its role in drug formulation as a fatty acid derivative that may enhance bioavailability .
Biosynthesis Pathways and Metabolic Engineering

Enzymatic Mechanisms in Branched-Chain Fatty Acid Biosynthesis

The biosynthesis of branched-chain fatty acids like 12,12-dimethyl-tridecanoic acid (C~15~H~30~O~2~) fundamentally diverges from straight-chain pathways through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit. This substitution occurs during the fatty acid elongation cycle, catalyzed by β-ketoacyl-ACP synthase III (FabH). FabH exhibits distinct substrate specificity for branched-chain acyl-CoA primers (e.g., derived from valine degradation yielding isobutyryl-CoA) compared to the acetyl-CoA primer used in straight-chain synthesis [7]. Subsequent elongation cycles employ β-ketoacyl-ACP synthases (FabF/FabB), which can accommodate branched intermediates. Crucially, the branching methyl groups are introduced before elongation, meaning the dimethyl branch at the C12 position (equivalent to the ω-3 position in a C15 chain) originates from the initial branched-chain primer or a specifically modified extender unit [3] [9]. The final structure arises from controlled chain termination after the addition of three malonyl/methylmalonyl-CoA units (C3 extenders) to a C4 branched primer (e.g., isobutyryl-CoA), resulting in the C15 chain with the branch near the methyl terminus [7] [9].

Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis Relevant to 12,12-Dimethyl-tridecanoic Acid

EnzymeEC NumberPrimary Substrate in BranchingRole in 12,12-Dimethyl-tridecanoic Acid Formation
FabH (β-Ketoacyl-ACP Synthase III)2.3.1.180Isobutyryl-CoA (or other branched primers)Initiates elongation using branched-chain acyl-CoA primer instead of acetyl-CoA
FabD (Malonyl/Methylmalonyl-CoA:ACP Transacylase)2.3.1.39Malonyl-CoA / Methylmalonyl-CoALoads ACP with extender unit; methylmalonyl-CoA introduces branch points
FabF/B (β-Ketoacyl-ACP Synthase I/II)2.3.1.41Branched-chain β-Ketoacyl-ACPElongates the branched-chain intermediate
Enoyl-ACP Reductase (e.g., FabI)1.3.1.9/1.3.1.10Branched-chain trans-2-Enoyl-ACPCompletes the elongation cycle reduction step for branched intermediates

Role of Methyltransferase Systems in Branching Modifications

While initiation with branched primers creates iso (single methyl at penultimate carbon) or anteiso (single methyl at antepenultimate carbon) branches, the formation of geminal dimethyl branches (as in 12,12-dimethyl-tridecanoic acid) requires additional enzymatic machinery. This typically involves S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a specific carbon atom within a growing fatty acid chain esterified to Acyl Carrier Protein (ACP). For geminal dimethylation, this likely involves a two-step methylation: an initial methylation at the C12 position of a saturated C13 or C14 intermediate, followed by a second methylation at the same carbon atom [3] [9]. The exact methyltransferase(s) responsible for specific geminal dimethylation patterns like that in 12,12-dimethyl-tridecanoic acid remain less characterized than those for single methyl branches. However, studies on related branched-chain fatty acid producers (e.g., Mycobacteria, certain Bacilli) indicate the existence of specialized 2-polyprenyl-6-methoxyphenol methyltransferases or related enzymes capable of alkyl chain methylation. These methyltransferases exhibit high regioselectivity, determining the precise position of the dimethyl branch along the aliphatic chain [3] [9].

Metabolic Flux Analysis in Prokaryotic vs. Eukaryotic Systems

Metabolic flux towards branched-chain fatty acid synthesis differs significantly between prokaryotes and eukaryotes:

  • Prokaryotic Systems (e.g., Bacteria): Prokaryotes possess a dedicated Type II Fatty Acid Synthase (FAS II) system. This system is dissociated, consisting of individual enzymes (e.g., FabH, FabD, FabF/B, reductases) acting sequentially on the ACP-bound intermediates. This modularity offers significant flexibility for incorporating diverse primers (like isobutyryl-CoA) and extender units (like methylmalonyl-CoA). Flux analysis using isotopic tracers (e.g., ^13^C-glucose or ^13^C-valine/isoleucine) reveals that bacteria efficiently channel carbon from branched-chain amino acid (BCAA) degradation (valine → isobutyryl-CoA; isoleucine → 2-methylbutyryl-CoA) directly into the FAS II pathway for branched-chain fatty acid synthesis. Furthermore, prokaryotes possess pathways to generate methylmalonyl-CoA directly from succinyl-CoA (a TCA cycle intermediate) via methylmalonyl-CoA mutase, providing an alternative carbon source for branch introduction [3] [6] [7].
  • Eukaryotic Systems (e.g., Yeast, Plants, Mammals): Eukaryotes primarily utilize a Type I FAS (FASI) system, a large multi-domain megasynthase complex. This complex inherently favors acetyl-CoA as the primer and malonyl-CoA as the extender unit, exhibiting strong specificity and limiting the incorporation of branched primers or methylmalonyl-CoA. Consequently, de novo synthesis of branched-chain fatty acids like 12,12-dimethyl-tridecanoic acid is extremely rare or non-existent in most eukaryotes. Flux analysis shows carbon primarily channeled towards straight-chain saturated and unsaturated fatty acids (e.g., palmitate, oleate) via the cytosolic FAS I complex. Mitochondria possess a FAS II system (mtFAS), but its primary role is in producing octanoic acid (C8) for lipoic acid biosynthesis, not long-chain branched fatty acids [3] [6] [7]. Branched-chain fatty acids found in eukaryotes typically originate from dietary sources or, in the case of plants, are produced by associated endosymbiotic bacteria rather than endogenous synthesis.

Table 2: Metabolic Flux Characteristics for Branched-Chain Fatty Acid Synthesis

FeatureProkaryotic Systems (FAS II)Eukaryotic Systems (FAS I)
FAS ArchitectureDissociated (Type II)Multi-domain Complex (Type I)
Primer FlexibilityHigh (Acetyl-CoA, Propionyl-CoA, Isobutyryl-CoA, etc.)Very Low (Strong preference for Acetyl-CoA)
Extender Unit FlexibilityHigh (Malonyl-CoA, Methylmalonyl-CoA)Very Low (Strong preference for Malonyl-CoA)
Primary Source of Branched PrimersDegradation of Branched-Chain Amino Acids (Val, Ile, Leu)Not Endogenously Produced (Dietary/Microbial Origin)
Methylmalonyl-CoA SourceSuccinyl-CoA (via Methylmalonyl-CoA Mutase), Propionyl-CoA CarboxylaseLimited/Not Utilized for FAS I
Flux Control PointsFabH specificity, Methylmalonyl-CoA pool size, Methyltransferase activityInherently constrained by FAS I architecture; Minimal flux towards branched chains
Potential for 12,12-Dimethyl-tridecanoic Acid SynthesisNative in specific bacteria; Amenable to engineeringNot native; Requires radical pathway engineering

Genetic Engineering for Enhanced Microbial Production

Microbial hosts, primarily engineered bacteria with native FAS II systems, are prime targets for producing 12,12-dimethyl-tridecanoic acid. Key genetic engineering strategies include:

  • Precursor Pool Enhancement:
  • Branched-Chain Primer Supply: Overexpression of branched-chain α-keto acid dehydrogenase complex (BKD) enzymes (bkdB, lpdV/bkdC) enhances conversion of α-keto acids derived from valine (α-ketoisovalerate → isobutyryl-CoA) and isoleucine (α-keto-β-methylvalerate → 2-methylbutyryl-CoA) degradation. Deleting competing pathways (e.g., ilvE encoding transaminase diverting keto acids back to BCAAs) further increases isobutyryl-CoA availability [3] [10].
  • Methylmalonyl-CoA Supply: Overexpression of methylmalonyl-CoA mutase (mutAB) and methylmalonyl-CoA epimerase (mce) converts succinyl-CoA (from TCA cycle) to (S)-methylmalonyl-CoA. Alternatively, heterologous expression of propionyl-CoA carboxylase (pcc) enables conversion of propionyl-CoA (from odd-chain fatty acid β-oxidation or other pathways) to (S)-methylmalonyl-CoA. Optimizing the expression level of malonyl/methylmalonyl-CoA transacylase (FabD) is crucial for efficient utilization [3] [7].
  • Enzyme Engineering for Specificity:
  • FabH Engineering: Modifying the substrate-binding pocket of FabH to favor isobutyryl-CoA over acetyl-CoA or other primers is critical. Directed evolution or rational design based on structural data can enhance specificity and catalytic efficiency towards the desired primer for initiating the C15 chain with the terminal branch point [3].
  • Methyltransferase Expression/Engineering: Identifying and expressing regiospecific SAM-dependent methyltransferases capable of catalyzing the geminal dimethylation at the C12 position is essential. This may involve screening metagenomic libraries or engineering known methyltransferases for altered regioselectivity. Optimizing SAM regeneration pathways (metK overexpression) supports high methylation activity [3] [9].
  • Termination Control:
  • Thioesterase (TE) Engineering: Native TEs often favor C16 or C18 chains. Expressing medium-chain specific TEs (e.g., from plants like Umbellularia californica - TE UcFatB1, or engineered bacterial TEs like 'TesA) with altered chain length specificity promotes the release of the C15 fatty acid (12,12-dimethyltridecanoic acid) instead of longer chains. Fusing such TEs directly to the termination end of the FAS complex can enhance specificity [3] [7].
  • Host Optimization:
  • E. coli Engineering: E. coli K12 strains lack efficient BKD and methylmalonyl-CoA pathways. Introducing Salmonella enterica or Pseudomonas putida BKD genes (bkdAB, lpdV) and mutAB/mce/pcc genes creates a functional chassis. Deletion of the native fabF gene (preferring malonyl-CoA) and replacement with a methylmalonyl-CoA tolerant FabF homolog (e.g., from Streptomyces) can improve flux through branched elongation [3] [10].
  • Alternative Hosts: Streptomyces coelicolor and related actinomycetes naturally produce complex fatty acids and polyketides, possess robust methylmalonyl-CoA pathways, and have flexible FAS II systems. Engineering these hosts by enhancing precursor supply and expressing specific methyltransferases/TEs offers a promising alternative platform [3].

Table 3: Genetic Engineering Targets for Enhanced Microbial Production of 12,12-Dimethyl-tridecanoic Acid

Engineering GoalTarget Genes/PathwaysStrategiesExpected Outcome
Increase Isobutyryl-CoAilvBN (feedback-resistant AHAS), bkdB, lpdV/bkdC (BKD), ilvE (deletion)Overexpress BKD components; Express fbr-ilvBN; Delete ilvEEnhanced flux from Val degradation to isobutyryl-CoA
Increase Methylmalonyl-CoAmutAB (MCM), mce (epimerase), pccAB (PCC)Overexpress mutAB/mce or pccABEnhanced pool of (S)-methylmalonyl-CoA for elongation/branching
Optimize Primer SelectionfabH (KAS III)Engineer FabH substrate binding pocket; Express heterologous FabH with isobutyryl-CoA preferenceEfficient initiation of C4 branched chain for elongation to C15
Enable Geminal DimethylationSAM-dependent Methyltransferases (Specific genes TBD), metK (SAM Synthase)Screen/express specific methyltransferases; Engineer for C12 specificity; Overexpress metKIntroduction of two methyl groups at C12 position
Control Chain Length (C15)tesA (thioesterase I), Plant FatB TEs (e.g., UcFatB1)Express engineered/medium-chain specific TEs; Use ACP-TE fusionsSpecific release of C15 fatty acid (12,12-dimethyltridecanoic acid)
Optimize Host BackgroundfabF (KAS II), Competing pathwaysDelete native fabF; Express methylmalonyl-CoA tolerant FabF; Delete β-oxidation (fadE)Reduced competition from straight-chain FA synthesis; Improved precursor availability

Properties

CAS Number

63237-52-5

Product Name

12,12-Dimethyl-tridecanoic acid

IUPAC Name

12,12-dimethyltridecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17/h4-13H2,1-3H3,(H,16,17)

InChI Key

DBYDKDYPHZLAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCC(=O)O

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